3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid
Description
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid is a protected amino acid derivative featuring two orthogonal protecting groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the β-amino position and the benzyloxycarbonyl (Cbz) group on the α-amino position. This dual-protection strategy is critical in peptide synthesis, enabling sequential deprotection during solid-phase or solution-phase methodologies. The Fmoc group is base-labile (removable via piperidine or other amines), while the Cbz group is acid-stable but cleavable via catalytic hydrogenation or HBr/acetic acid .
Structurally, the compound is a propanoic acid backbone with both amino groups shielded, making it a versatile building block for constructing peptides with specific stereochemical or functional requirements. Its design balances stability during synthesis and selective deprotection, which is essential for complex peptide assembly.
Structure
3D Structure
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c29-24(30)23(28-26(32)33-15-17-8-2-1-3-9-17)14-27-25(31)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKNXKRRMCSKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acid, which is commonly used in peptide synthesis. .
Mode of Action
As a derivative of Fmoc amino acid, it may interact with biological targets in a similar manner to other Fmoc amino acids. These compounds are typically used as protecting groups in peptide synthesis, preventing unwanted side reactions.
Biochemical Pathways
Without specific information on the compound’s biological targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to fmoc amino acids, it may be involved in peptide synthesis or modification.
Pharmacokinetics
As a derivative of Fmoc amino acid, its bioavailability may be influenced by similar factors, such as its size, polarity, and stability.
Result of Action
As a derivative of Fmoc amino acid, it may play a role in peptide synthesis or modification.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, Fmoc amino acids are stable at room temperature, suggesting that this compound may also exhibit stability under similar conditions.
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, acting as a coupling agent in these reactions. The nature of these interactions is largely dependent on the specific biomolecules involved.
Cellular Effects
The effects of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)propanoic acid on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The specific effects are dependent on the cell type and the cellular context.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression. The exact mechanism is complex and depends on the specific molecular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed to be stable at room temperature, with a long shelf-life. Over time, it may degrade, and its long-term effects on cellular function have been observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)propanoic acid vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can influence metabolic flux or metabolite levels. The specific pathways and effects are dependent on the biological context.
Transport and Distribution
The transport and distribution of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)propanoic acid within cells and tissues are complex processes. It may interact with specific transporters or binding proteins, influencing its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. The specific localization can influence its biochemical and cellular effects.
Biological Activity
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid, commonly referred to by its IUPAC name and CAS number (204316-36-9), is a synthetic compound of significant interest in medicinal chemistry. This compound features a complex structure that incorporates a fluorenyl group, methoxycarbonyl, and benzyloxycarbonyl moieties, which are known to influence its biological activity.
Chemical Structure
The molecular formula for this compound is C26H24N2O6, with a molecular weight of approximately 460.49 g/mol. The structural representation can be summarized as follows:
Biological Activity Overview
The biological activity of this compound is primarily investigated through its potential pharmacological applications. Key areas of research include:
- Antimicrobial Properties : Studies have shown that compounds with similar structural characteristics often exhibit significant antimicrobial activities. The fluorenyl group may enhance interactions with bacterial cell membranes or enzymes, potentially leading to inhibition of bacterial growth.
- Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, such as InhA, an enzyme critical for the fatty acid biosynthesis in Mycobacterium tuberculosis. This suggests potential applications in anti-tuberculosis therapies.
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds related to this compound. Below are notable findings:
- Inhibition of Mycobacterium tuberculosis : A study reported that certain derivatives exhibited potent inhibitory effects against the InhA enzyme, demonstrating efficacy against both drug-sensitive and multi-drug resistant strains of M. tuberculosis .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the benzyloxy and fluorenyl groups significantly affect the compound's biological activity. For example, compounds with additional functional groups showed enhanced binding affinity to target enzymes .
- Antioxidant Activity : Some derivatives were evaluated for their antioxidant properties, showing potential in reducing oxidative stress in cellular models .
Data Tables
The following table summarizes key research findings regarding the biological activity of related compounds:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related Fmoc/Cbz-protected amino acids and derivatives:
Key Observations :
- Orthogonality: The target compound’s Fmoc/Cbz combination allows sequential deprotection, similar to Fmoc/Alloc derivatives . However, Alloc removal requires palladium catalysts, whereas Cbz cleavage uses hydrogenolysis .
- Thiophene-containing derivatives (e.g., ) introduce aromaticity and altered solubility.
- Synthetic Accessibility : High yields (85–96%) for Fmoc-protected analogs (e.g., ) suggest robust synthetic routes, though the target compound’s dual protection may require optimized conditions.
Deprotection Kinetics and Compatibility
- Fmoc Group : Removed rapidly with 20% piperidine in DMF, compatible with acid-labile resins .
- Cbz Group: Requires hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH), limiting compatibility with acid-sensitive residues. In contrast, Alloc deprotection (e.g., ) is milder but requires specialized reagents.
Spectroscopic and Analytical Comparisons
and emphasize NMR chemical shift analysis for structural validation. For the target compound, the Fmoc group’s aromatic protons (δ 7.2–7.8 ppm) and Cbz’s benzyl signals (δ 5.1–5.3 ppm) would dominate the ¹H NMR spectrum, distinct from Alloc (δ 4.5–5.5 ppm, allylic protons) or thiophene-containing analogs (δ 6.8–7.4 ppm) . Computational simulations (e.g., Procs14 in ) could further validate shifts against experimental data.
Preparation Methods
Resin Loading and Temporary Protection
- Resin Activation : The 2-CTC resin is swelled in dichloromethane (DCM) and treated with 3 equivalents of the diaminopropanoic acid (Dap) derivative in anhydrous DCM containing 20% collidine.
- Coupling Reaction : The free amino group is reacted with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in dimethylformamide (DMF) under nitrogen atmosphere, achieving >95% coupling efficiency.
- Z-Protection : The secondary amine is selectively protected using benzyl chloroformate (Cbz-Cl) in the presence of N,N-diisopropylethylamine (DIEA), yielding the Z-protected intermediate.
Cleavage and Final Deprotection
The resin-bound product is cleaved using 1% trifluoroacetic acid (TFA) in DCM, preserving acid-labile protecting groups. This method reports crude yields of 70–85% and >90% purity by HPLC.
Solution-Phase Hofmann Rearrangement and Diazotransfer
This two-step approach, inspired by azido amino acid synthesis, enables scalable production of the target compound:
Hofmann Rearrangement of Fmoc-Protected Precursors
- Substrate Preparation : Fmoc-protected asparagine (Fmoc-Asn-OH) is treated with [bis(trifluoroacetoxy)iodo]benzene (PIFA) in DMF/H₂O (2:1) at room temperature for 14 hours.
- Intermediate Isolation : The resulting isocyanate intermediate is directly subjected to diazo transfer without purification.
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Hofmann rearrangement | PIFA (1.5 eq) | DMF/H₂O, 25°C, 14 h | 82% |
| Diazotransfer | Imidazole-1-sulfonyl azide (1.2 eq) | CH₂Cl₂/MeOH/H₂O, pH 9, 2 h | 68% |
Selective Z-Protection
The primary amine generated from Hofmann rearrangement is protected with benzyl chloroformate under Schotten-Baumann conditions (aqueous NaOH, 0°C), achieving >95% regioselectivity.
Stepwise Protection of Diaminopropanoic Acid
For laboratories without specialized resins, this classical approach ensures precise control over protection sites:
Orthogonal Protection Strategy
Crystallization and Purification
The crude product is recrystallized from ethyl acetate/hexanes (1:3), yielding 63–72% of analytically pure material. Key spectral data confirm structure:
- ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc ArH), 7.58 (t, 2H, Fmoc ArH), 7.40–7.28 (m, 5H, Z ArH), 5.10 (s, 2H, Z CH₂), 4.40 (d, 2H, Fmoc CH₂).
- HRMS : m/z calculated for C₂₆H₂₄N₂O₆ [M+H]⁺ 461.1709, found 461.1712.
Comparative Analysis of Synthetic Methods
The solid-phase method excels in combinatorial chemistry applications, while the Hofmann rearrangement route offers scalability for industrial production. Classical stepwise protection remains valuable for small-scale syntheses requiring high enantiomeric excess.
Critical Considerations in Synthesis
Q & A
Basic: What are the key structural features and functional groups in this compound, and how do they influence its reactivity?
Answer:
The compound contains two critical protecting groups:
- 9-Fluorenylmethyloxycarbonyl (Fmoc) on the primary amine, which is acid-labile and cleaved under basic conditions (e.g., piperidine) .
- Benzyloxycarbonyl (Cbz/Z) on the secondary amine, which is removed via catalytic hydrogenation or strong acids (e.g., HBr in acetic acid) .
The carboxylic acid terminus allows conjugation to resins or other moieties in solid-phase peptide synthesis. The stereochemistry of the amino acid backbone (if chiral) must be confirmed via circular dichroism (CD) or chiral HPLC .
Basic: What analytical methods are recommended to confirm purity and structural identity?
Answer:
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for synthesis). Retention time should match a reference standard .
- 1H NMR : Key peaks include aromatic protons from Fmoc (δ 7.2–7.8 ppm) and Cbz (δ 7.3–7.5 ppm), and α-proton resonances (δ 4.0–4.5 ppm). Compare with literature spectra for validation .
- Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS or MALDI-TOF (e.g., [M+H]+ ion at m/z corresponding to the molecular formula) .
Basic: What safety precautions are critical during handling and storage?
Answer:
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards). Work in a fume hood to prevent inhalation of dust (H335) .
- Storage : Store at –20°C under inert gas (N2 or Ar) to prevent hydrolysis. Lyophilized powder is stable for 2 years at 4°C if desiccated .
- Spill Management : Avoid water jets. Collect spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can racemization during Fmoc-based solid-phase synthesis be minimized?
Answer:
Racemization occurs under basic deprotection conditions. Mitigation strategies include:
- Deprotection Time : Limit piperidine exposure to ≤20 min (20% v/v in DMF) to reduce base-induced stereochemical scrambling .
- Temperature : Perform couplings at 0–4°C to slow racemization kinetics .
- Additives : Use HOBt/DIC or OxymaPure/DIC coupling reagents, which reduce activation time and side reactions .
Validate enantiopurity via chiral HPLC after each coupling cycle .
Advanced: How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?
Answer:
- Impurity Analysis : Run 2D NMR (COSY, HSQC) to distinguish between diastereomers or byproducts. For example, residual DMF (δ 2.7–2.9 ppm) may mask signals .
- High-Resolution MS : Confirm exact mass to rule out isotopic interference or adduct formation (e.g., sodium/potassium adducts) .
- Alternative Solvents : Re-dissolve the compound in deuterated DMSO or CDCl3 to resolve solubility-related peak broadening in NMR .
Advanced: What strategies optimize yield in large-scale synthesis of this compound?
Answer:
- Stepwise Protection : Introduce Fmoc and Cbz groups sequentially to avoid cross-reactivity. For example, protect the primary amine with Fmoc-Cl first, then the secondary amine with Cbz-OSu .
- Solvent Selection : Use dichloromethane (DCM) for Fmoc deprotection (higher solubility of byproducts) and DMF for couplings .
- Purification : Employ flash chromatography (silica gel, 5% MeOH/DCM) or preparative HPLC (C18 column) for intermediates. Final product purity >99% is achievable with gradient elution .
Advanced: How does the stability of this compound vary under different pH and temperature conditions?
Answer:
- Acidic Conditions (pH <3) : Rapid cleavage of the Cbz group occurs (e.g., HBr/acetic acid, 1 h, RT) .
- Basic Conditions (pH >9) : Fmoc deprotection is efficient but may hydrolyze ester linkages if present. Avoid prolonged exposure .
- Thermal Stability : Degrades above 40°C (TGA data). Store at –20°C for long-term stability .
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to model shelf life .
Advanced: What are the applications of this compound in drug discovery and peptide engineering?
Answer:
- Peptide Synthesis : Dual protection enables orthogonal deprotection for sequential assembly of complex peptides (e.g., cyclic or branched structures) .
- Prodrug Design : The carboxylic acid can be esterified for improved bioavailability, with Fmoc/Cbz groups removed post-administration .
- Bioconjugation : Used to link peptides to fluorophores or nanoparticles via NHS ester/EDC chemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
